molecular formula C36H39N3O8S B12865766 (S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid

(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid

Cat. No.: B12865766
M. Wt: 673.8 g/mol
InChI Key: MOVVCIWTEOZONS-HKBQPEDESA-N
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Description

(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxy group, and a naphthalene sulfonic acid moiety, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of Amino Groups: The amino groups are protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of Amide Bonds: The protected amino acids are coupled with appropriate carboxylic acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

    Deprotection and Sulfonation: The Fmoc group is removed under basic conditions, and the resulting amine is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The presence of the Fmoc group allows for selective binding and interaction with target molecules, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid

Uniqueness

(S)-5-((2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)ethyl)amino)naphthalene-1-sulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene sulfonic acid moiety enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C36H39N3O8S

Molecular Weight

673.8 g/mol

IUPAC Name

5-[2-[[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C36H39N3O8S/c1-36(2,3)47-34(41)31(39-35(42)46-22-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29)18-19-33(40)38-21-20-37-30-16-8-15-28-27(30)14-9-17-32(28)48(43,44)45/h4-17,29,31,37H,18-22H2,1-3H3,(H,38,40)(H,39,42)(H,43,44,45)/t31-/m0/s1

InChI Key

MOVVCIWTEOZONS-HKBQPEDESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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